2-(Benzyloxy)-4-chloro-1-fluorobenzene
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Overview
Description
2-(Benzyloxy)-4-chloro-1-fluorobenzene is an organic compound with the molecular formula C13H10ClFO. It is a derivative of benzene, featuring a benzyloxy group, a chlorine atom, and a fluorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-chloro-1-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-1-fluorobenzene and benzyl alcohol.
Reaction Conditions: The reaction is usually carried out under basic conditions using a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Procedure: The 4-chloro-1-fluorobenzene is reacted with benzyl alcohol in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine or fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Products include dehalogenated benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-4-chloro-1-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-chloro-1-fluorobenzene involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect the compound’s binding affinity and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-4-chlorobenzene: Lacks the fluorine atom, which can affect its reactivity and properties.
2-(Benzyloxy)-1-fluorobenzene: Lacks the chlorine atom, leading to different chemical behavior.
4-Chloro-1-fluorobenzene: Lacks the benzyloxy group, resulting in different applications and reactivity.
Uniqueness
2-(Benzyloxy)-4-chloro-1-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with the benzyloxy group. This combination of substituents provides distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4-chloro-1-fluoro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCBDCCNIOVETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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